molecular formula C10H10O2 B8107149 6-Methoxy-4-methyl-1-benzofuran

6-Methoxy-4-methyl-1-benzofuran

Cat. No.: B8107149
M. Wt: 162.18 g/mol
InChI Key: TVMIMWAKFUJLRZ-UHFFFAOYSA-N
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Description

6-Methoxy-4-methyl-1-benzofuran is an aromatic organic compound with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol . This benzofuran derivative serves as a valuable scaffold in medicinal chemistry and materials science research. Its primary application is in the synthesis of pharmaceutical intermediates, particularly in the development of compounds with anti-inflammatory and antimicrobial properties . The benzofuran core is recognized for its metabolic stability and favorable bioavailability, making it a structure of interest in drug discovery . Researchers also employ this electron-rich aromatic system in designing novel organic semiconductors and fluorescent probes for optoelectronic applications . The broader benzofuran scaffold has demonstrated significant research potential in other areas, including anticancer activity and the treatment of conditions like senile osteoporosis, where 6-methoxy derivatives have been shown to promote bone formation by upregulating BMP-2 . This product is intended for research purposes only and is not certified for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-4-methyl-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7-5-8(11-2)6-10-9(7)3-4-12-10/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMIMWAKFUJLRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Spectroscopic Characterization and Structural Elucidation of 6 Methoxy 4 Methyl 1 Benzofuran and Its Derivatives

Advanced Spectroscopic Techniques for Structural Confirmation

The definitive identification of an organic molecule like 6-Methoxy-4-methyl-1-benzofuran relies on a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

For ¹H NMR of this compound, one would expect to observe distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the benzene (B151609) and furan (B31954) rings would appear in the downfield region (typically δ 6.5-8.0 ppm), with their splitting patterns (singlets, doublets, triplets) and coupling constants providing crucial information about their connectivity and relative positions. The methoxy (B1213986) group protons would present as a sharp singlet, likely in the range of δ 3.8-4.0 ppm. Similarly, the methyl group protons attached to the benzene ring would also appear as a singlet, but at a more upfield position, typically around δ 2.2-2.5 ppm.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms in the aromatic rings would be in the range of δ 100-160 ppm. The carbon of the methoxy group would likely resonate around δ 55-60 ppm, and the methyl carbon would be found in the upfield region, typically δ 15-25 ppm.

A hypothetical ¹H and ¹³C NMR data table for this compound is presented below based on general principles and data from related structures.

¹H NMR (Hypothetical) ¹³C NMR (Hypothetical)
Chemical Shift (δ, ppm) Assignment Chemical Shift (δ, ppm)
~7.3-7.5Aromatic CH~155-160
~6.8-7.0Aromatic CH~145-150
~6.6-6.8Aromatic CH~120-130
~3.85 (s)-OCH₃~110-120
~2.40 (s)-CH₃~100-110
~95-105
~55-60
~20-25

Mass Spectrometry (MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₀O₂), the high-resolution mass spectrum (HRMS) would show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to its exact molecular weight. The fragmentation pattern observed in the mass spectrum would provide further structural information, showing characteristic losses of fragments such as a methyl group (-CH₃) or a methoxy group (-OCH₃), which would help to confirm the presence of these functional groups.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and methyl groups (around 2850-3100 cm⁻¹), C=C stretching vibrations for the aromatic rings (in the region of 1450-1600 cm⁻¹), and strong C-O stretching bands for the ether linkage of the methoxy group and the furan ring (typically in the 1000-1300 cm⁻¹ range).

IR Absorption (Hypothetical)
Wavenumber (cm⁻¹) Assignment
~3100-3000Aromatic C-H Stretch
~2950-2850Aliphatic C-H Stretch
~1620-1580Aromatic C=C Stretch
~1480-1440Aromatic C=C Stretch
~1250-1200Aryl-O Stretch (asymmetric)
~1050-1000Aryl-O Stretch (symmetric)

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. As this compound contains a conjugated benzofuran (B130515) system, its UV-Vis spectrum would be expected to exhibit characteristic absorption maxima (λ_max) in the UV region, likely between 200 and 400 nm. The positions and intensities of these absorption bands are related to the π-electron system of the molecule.

Elemental Analysis for Compound Purity and Stoichiometry

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of elements (carbon, hydrogen, oxygen, etc.) in a compound. For this compound (C₁₀H₁₀O₂), the experimentally determined percentages of carbon and hydrogen should closely match the calculated theoretical values, thus confirming the empirical and molecular formula and providing evidence of the compound's purity.

Elemental Analysis Data (Theoretical)
Element Percentage
Carbon (C)74.06%
Hydrogen (H)6.21%
Oxygen (O)19.73%

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray diffraction would be the ultimate method for determining its precise three-dimensional structure in the solid state. This technique would provide accurate bond lengths, bond angles, and information about the planarity of the benzofuran ring system. It would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonds or π-π stacking, which are crucial for understanding the solid-state properties of the compound. To date, no published crystal structure for this compound has been found in the common crystallographic databases.

Computational and Theoretical Investigations of 6 Methoxy 4 Methyl 1 Benzofuran and Analogues

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable in the study of molecular systems. These methods allow for the detailed examination of the geometric and electronic properties of molecules, providing a theoretical framework for understanding their behavior.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

DFT calculations are widely employed to determine the optimized molecular geometry of benzofuran (B130515) derivatives. These calculations typically involve minimizing the energy of the molecule with respect to its atomic coordinates, resulting in the most stable three-dimensional structure. For benzofuran systems, DFT studies have been used to predict bond lengths, bond angles, and dihedral angles. For instance, in studies of various benzofuran derivatives, a good agreement between predicted and experimental results for geometric parameters has been observed, validating the use of DFT for these systems. physchemres.org The planarity of the benzofuran ring system is a key feature, although substituents can introduce some degree of puckering.

The electronic structure of benzofuran derivatives is also extensively studied using DFT. These investigations provide information on the distribution of electrons within the molecule, which is crucial for understanding its reactivity and spectroscopic properties. Key electronic parameters that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a particularly important descriptor, as it relates to the molecule's chemical reactivity, kinetic stability, and polarizability. jetir.org A smaller HOMO-LUMO gap generally suggests higher reactivity. jetir.org

Basis Set Selection and Functional Application in Benzofuran Computations

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A variety of functionals, such as B3LYP, PBE, and CAM-B3LYP, have been applied to the study of benzofuran derivatives. physchemres.orgjetir.orgrsc.orgsemanticscholar.org The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most commonly used due to its balance of accuracy and computational cost. jetir.orgrsc.org For specific properties, such as electronic absorption spectra, other functionals like CAM-B3LYP may provide more accurate results. semanticscholar.org

The choice of basis set, which is a set of mathematical functions used to represent the electronic wave function, is also critical. Pople-style basis sets, such as 6-31G(d,p) and 6-311++G(d,p), are frequently used for benzofuran computations. physchemres.orgjetir.orgsemanticscholar.org The inclusion of polarization functions (d,p) and diffuse functions (++) is often necessary to accurately describe the electronic distribution, especially in molecules with heteroatoms and delocalized π-systems. The selection of an appropriate functional and basis set is a crucial first step in any computational study and is often validated by comparing calculated results with available experimental data. physchemres.org

Theoretical Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

DFT calculations can be used to predict various spectroscopic parameters, which can aid in the identification and characterization of novel compounds.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed and often show a high correlation with experimental data. semanticscholar.org These predictions can be invaluable in assigning the signals in complex spectra and confirming the structure of a synthesized molecule.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic absorption spectra. dntb.gov.ua By calculating the excitation energies and oscillator strengths, the λ_max values in the UV-Vis spectrum can be predicted. These calculations can help in understanding the electronic transitions occurring within the molecule. rsc.orgsemanticscholar.org

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. nih.gov The resulting theoretical infrared (IR) spectrum, often scaled by an empirical factor to account for anharmonicity and other systematic errors, can be compared with the experimental spectrum to aid in the assignment of vibrational modes. jetir.org

Spectroscopic Parameter Computational Method Typical Application in Benzofuran Studies
¹H and ¹³C NMR Chemical ShiftsGIAO-DFTStructural elucidation and assignment of experimental spectra. semanticscholar.org
UV-Vis Absorption Maxima (λ_max)TD-DFTPrediction of electronic transitions and comparison with experimental spectra. rsc.orgsemanticscholar.org
IR Vibrational FrequenciesDFTAssignment of vibrational modes and confirmation of functional groups. jetir.orgnih.gov

Molecular Reactivity Descriptors and Frontier Orbital Theory Applications

Understanding the reactivity of a molecule is a central goal of computational chemistry. Molecular reactivity descriptors derived from DFT calculations and the principles of Frontier Molecular Orbital (FMO) theory provide a framework for predicting how a molecule will behave in a chemical reaction.

Analysis of Electrophilic and Nucleophilic Attack Sites

Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, posits that the reactivity of a molecule can be understood by examining its HOMO and LUMO. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, making it the site for electrophilic attack. Conversely, the LUMO is the orbital to which the molecule is most likely to accept electrons, indicating the site for nucleophilic attack. youtube.com

The distribution of the HOMO and LUMO across the benzofuran scaffold can be visualized to identify the regions most susceptible to attack. For many benzofuran derivatives, the HOMO is often localized on the benzofuran ring system, particularly the electron-rich furan (B31954) moiety, while the LUMO distribution depends on the specific substituents. researchgate.net

Investigation of Local Reactivity within the Benzofuran System

f⁺(r): Indicates the propensity of a site for nucleophilic attack.

f⁻(r): Indicates the propensity of a site for electrophilic attack.

f⁰(r): Indicates the propensity of a site for radical attack.

By calculating the condensed Fukui functions for each atom in the 6-Methoxy-4-methyl-1-benzofuran molecule, one can predict the most likely sites for various types of reactions. For instance, the C2 and C3 positions of the furan ring in benzofurans are often found to be reactive, but their relative reactivity can be influenced by the substituents on the benzene (B151609) ring. researchgate.net The methoxy (B1213986) and methyl groups on the benzene ring of this compound would be expected to influence the electron density distribution and thus the local reactivity of the entire molecule. The oxygen atom of the methoxy group and the furan oxygen are also potential sites for interaction with electrophiles.

Reactivity Descriptor Definition Application to Benzofuran Systems
Global Descriptors
Electronegativity (χ)The power of an atom to attract electrons to itself.Provides a measure of the overall electron-accepting ability.
Chemical Hardness (η)Resistance to change in electron distribution.A higher value indicates lower reactivity. researchgate.net
Global Softness (S)The reciprocal of chemical hardness.A higher value indicates higher reactivity. researchgate.net
Local Descriptors
Fukui Function (f(r))The change in electron density at a point upon electron addition/removal.Identifies specific atomic sites for electrophilic, nucleophilic, and radical attack.
Molecular Electrostatic Potential (MEP)The potential experienced by a positive test charge.Visualizes electron-rich (negative potential) and electron-poor (positive potential) regions, indicating sites for electrophilic and nucleophilic attack, respectively. jetir.org

Thermodynamic and Stability Studies

Thermodynamic and stability analyses are fundamental to understanding the behavior of chemical compounds. Computational chemistry offers powerful tools to predict these properties, providing a basis for assessing the viability of synthesizing and utilizing these molecules.

Computed Total Energy and Thermodynamic Parameters

The stability of benzofuran derivatives can be evaluated by calculating their total energy and other thermodynamic parameters. Density Functional Theory (DFT) is a commonly employed method for these calculations. For instance, studies on benzofuran analogues have utilized the B3LYP and CAM-B3LYP functionals with the 6-311++G(d,p) basis set to determine their chemical properties. semanticscholar.orgrsc.orgnih.gov The computed total energy provides a measure of the molecule's stability, with lower energy values indicating higher stability.

For example, in a comparative study of two isomers, the one with the lower total energy was identified as the more stable product. semanticscholar.org This type of analysis is critical in predicting the outcome of chemical reactions. Furthermore, thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can be calculated at different temperatures, offering a comprehensive understanding of the compound's behavior under various conditions. rsc.orgnih.gov

Below is a representative table of calculated thermodynamic parameters for a substituted benzofuran derivative, illustrating the type of data generated in these studies.

ParameterValue
Total Energy (Hartree)-614.87
Enthalpy (kcal/mol)-385.89
Gibbs Free Energy (kcal/mol)-385.94
Entropy (cal/mol·K)104.5

Note: The values in this table are illustrative and based on typical calculations for benzofuran derivatives.

Conformational Analysis of Substituted Benzofurans

The three-dimensional arrangement of atoms in a molecule, or its conformation, significantly influences its physical and chemical properties. Conformational analysis of substituted benzofurans involves studying the rotation around single bonds and the resulting energy changes. The dihedral angle between the benzofuran ring and its substituents is a key parameter in these studies.

For 2-phenylbenzofuran (B156813), theoretical calculations have shown that the molecule exhibits a pseudo-planar geometry, with the dihedral angle between the benzofuran and phenyl rings being close to zero. physchemres.org This planarity can be crucial for the molecule's electronic properties and its ability to interact with other molecules. The presence of substituents, such as methoxy and methyl groups in this compound, can influence the preferred conformation and the rotational barriers between different conformers.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool used to investigate the interactions between filled and vacant orbitals within a molecule, providing insights into bonding, charge distribution, and hyperconjugative interactions. nih.govwisc.edu These interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital, contribute significantly to the stability of the molecule.

In substituted benzofurans, NBO analysis can elucidate the electronic effects of substituents like the methoxy and methyl groups. semanticscholar.orgrsc.orgnih.gov For example, the interaction between the lone pair electrons of the oxygen atom in the methoxy group and the π* anti-bonding orbitals of the benzofuran ring can be quantified. The stabilization energy (E(2)) associated with these interactions provides a measure of their strength. Higher E(2) values indicate stronger hyperconjugative interactions and greater molecular stability.

A typical NBO analysis would reveal the occupancy of natural atomic orbitals and the nature of the hybrid orbitals forming the bonds. wisc.edu This information is crucial for understanding the electronic structure and reactivity of this compound and its analogues.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of great interest for their potential applications in technologies like optical data storage and signal processing. nih.govjhuapl.edudtic.mil Benzofuran derivatives, particularly those with electron-donating and electron-accepting groups connected by a π-conjugated system, have shown promise as NLO materials. physchemres.org

Computational methods, such as DFT, can be used to calculate the NLO properties of molecules, including the electric dipole moment (μ), linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). rsc.orgnih.gov The magnitude of the first hyperpolarizability (β) is a key indicator of a molecule's second-order NLO response.

Studies on 2-phenylbenzofuran derivatives have shown that the first-order hyperpolarizability can be significant, indicating their potential for NLO applications. physchemres.org The introduction of substituents like the methoxy group, which is an electron-donating group, can enhance the NLO properties of the benzofuran scaffold. nih.gov

The table below presents calculated NLO properties for a representative benzofuran derivative.

PropertyValue (esu)
Dipole Moment (μ)2.5 x 10⁻¹⁸
Linear Polarizability (α)20 x 10⁻²⁴
First Hyperpolarizability (β)4.00 x 10⁻³⁰

Note: These values are illustrative and based on typical calculations for benzofuran derivatives.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net These methods are particularly valuable in drug discovery for predicting the binding affinity and interaction of a ligand (like a benzofuran derivative) with a biological target, such as an enzyme or receptor. nih.govnih.gov

Benzofuran derivatives have been investigated for a range of biological activities, and molecular docking studies can help to elucidate the mechanism of action at the molecular level. ekb.egontosight.ainih.gov For example, docking studies have been used to investigate the interaction of benzofuran derivatives with targets like DNA gyrase and dihydrofolate reductase (DHFR). ekb.egnih.gov

The process involves creating a 3D model of the ligand and the target protein. The ligand is then placed in the binding site of the protein, and its orientation and conformation are optimized to find the most stable binding mode. The binding energy, which is a measure of the affinity between the ligand and the target, is then calculated. Lower binding energies typically indicate a more stable complex and a higher potential for biological activity.

Structure Activity Relationship Sar Studies of 6 Methoxy 4 Methyl 1 Benzofuran and Other Substituted Benzofuran Scaffolds

Impact of Methoxy (B1213986) and Methyl Substituents on Biological Activities

The presence and position of methoxy and methyl groups on the benzofuran (B130515) scaffold significantly modulate the biological activity of the resulting derivatives. These substituents can influence the molecule's electronic properties, lipophilicity, and steric interactions with biological targets.

The position of the methoxy group on the benzofuran ring is a critical determinant of its biological activity. Research has consistently shown that the placement of this electron-donating group can dramatically alter the potency of the compound.

For instance, in the context of anticancer activity, the presence of a methoxy group at the 6-position of the benzofuran ring has been associated with maximum inhibitory activity. nih.gov Conversely, a methoxy group at the 4-position often leads to the least inhibitory activity. nih.gov This highlights the importance of the substitution pattern on the benzene (B151609) portion of the benzofuran core. Studies on benzofuran-1,2,3-triazole derivatives have further corroborated these findings, demonstrating that compounds with a 6-methoxy group exhibit significantly higher antiproliferative activity compared to their unsubstituted counterparts. nih.gov

In the realm of anti-osteoporosis research, 6-methoxy benzofuran derivatives have been identified as promising agents for promoting bone formation. nih.gov Specifically, a derivative, referred to as compound 125, has shown therapeutic effects in animal models of senile osteoporosis by upregulating BMP-2, a key signaling molecule in osteogenesis. nih.gov Further SAR studies on these 6-methoxy benzofuran derivatives led to the identification of a derivative, I-9, with even higher efficacy in a zebrafish osteoporosis model. nih.gov

The influence of the methoxy group is not limited to its position. For example, in a series of methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives, the presence of the methoxy group was found to contribute to stronger pro-oxidative and pro-apoptotic properties in cancer cells compared to a similar compound with a hydroxyl group at the same position. mdpi.comresearchgate.net

The following table summarizes the positional effects of the methoxy group on the anticancer activity of certain benzofuran derivatives:

Compound Series Methoxy Group Position Observed Biological Activity Reference
Benzofuran-based inhibitors6-positionMaximum inhibitory activity nih.gov
Benzofuran-based inhibitors4-positionLeast inhibitory activity nih.gov
Benzofuran-1,2,3-triazole derivatives6-positionEssential for high antiproliferative activity nih.gov
Methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivatives5-position (methoxy vs. hydroxyl)Methoxy group enhanced pro-oxidative and pro-apoptotic effects mdpi.comresearchgate.net

In the context of anticancer activity, a 3-methylbenzofuran (B1293835) derivative bearing a p-methoxy group demonstrated potent antiproliferative activity against the A549 lung cancer cell line, with an IC50 value comparable to the reference drug staurosporine. nih.gov Another study highlighted that a methyl group at the thiazole (B1198619) scaffold of a benzofuran derivative led to higher inhibitory potency against several cancer cell lines. nih.gov

However, the introduction of a methyl group does not always lead to enhanced activity. For example, in a series of 1-(benzofuran-2-yl)-1-(1-H-imidazol-1-yl) alkanes, the methyl-substituted compounds were found to be significantly weaker inhibitors of aromatase compared to their phenyl analogues. nih.gov This suggests that for certain targets, a larger, more hydrophobic group at that position is preferred.

Role of Halogenation in Modulating Benzofuran Bioactivity

Halogenation, the introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the benzofuran scaffold, is a widely used strategy in medicinal chemistry to modulate the bioactivity of compounds. Halogens can alter a molecule's lipophilicity, electronic distribution, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic properties. acs.org

The position of the halogen atom is a critical factor in determining its effect on biological activity. nih.gov For instance, in a series of N-phenylbenzofuran derivatives, placing a halogen atom at the para-position of the N-phenyl ring generally leads to maximum cytotoxic activity. nih.gov This is attributed to the favorable hydrophobic and electron-donating nature of halogens at this position. nih.gov

Specifically, the introduction of a bromine atom to a methyl group at the 3-position of the benzofuran ring has been shown to result in significant cytotoxic activity against leukemia cells. nih.gov Similarly, the presence of bromine in a methyl or acetyl group attached to the benzofuran system has been found to increase cytotoxicity. researchgate.net

In another study, 5,7-dichloro substituted 1-(benzofuran-2-yl alkan) imidazoles were the most potent aromatase inhibitors in their respective series. nih.gov Furthermore, the introduction of a fluorine atom at position 4 of a 2-benzofuranyl derivative led to a twofold increase in potency and inhibitory activity against a particular target. nih.gov

Analysis of Substitution Pattern Effects on Specific In Vitro Biological Activities

The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran core. A wide range of in vitro studies have demonstrated the diverse pharmacological potential of these compounds.

Cytotoxic Activity: The substitution pattern on the benzofuran ring plays a crucial role in its anticancer potential.

Electron-donating vs. Electron-withdrawing Groups: The electronic nature of the substituent significantly impacts cytotoxicity. For instance, the presence of an electron-donating 6-methoxy group on the benzofuran ring resulted in maximum inhibitory activity against cancer cells, while a 4-methoxy group led to the least activity. nih.gov Conversely, compounds with electron-withdrawing groups like 4-nitro and 4-bromo on a phenyl moiety attached to the benzofuran scaffold showed high potency and selectivity against certain renal cancer cell lines. nih.gov

Halogenation: As previously discussed, halogenation, particularly at specific positions, can enhance cytotoxic effects. A bromine atom on a methyl group at the 3-position of the benzofuran ring conferred remarkable cytotoxicity against leukemia cells. nih.gov

Hybrid Molecules: Hybridizing the benzofuran scaffold with other heterocyclic rings like oxadiazole and triazole has been shown to boost anticancer activity against lung cancer cells. nih.gov

Antimicrobial Activity: Substitutions at various positions of the benzofuran ring have been shown to influence antibacterial and antifungal activities.

Hydroxyl Group: A hydroxyl group at the C-6 position of the benzofuran ring has been found to be essential for antibacterial activity against a range of strains. nih.gov Blocking this hydroxyl group resulted in a loss of activity. nih.gov

Substituents at C-2 and C-3: Substitutions at the C-2 and C-3 positions can greatly impact antibacterial activity and strain specificity. nih.gov For example, compounds with phenyl, 5-methylfuran-2-yl, and 4-methoxyphenyl (B3050149) groups at the C-2 position showed good antibacterial activity. nih.gov

Anti-inflammatory Activity: Certain benzofuran derivatives have demonstrated anti-inflammatory properties. For example, Moracin D, a natural benzofuran derivative, has exhibited anti-inflammatory effects. nih.gov

Antioxidant Activity: The antioxidant potential of benzofuran derivatives is also influenced by their substitution patterns. Moracin D, for instance, also displays antioxidant activity. nih.gov

Anti-HIV Activity: The presence of hydroxyl and methoxy groups on some benzofuran compounds has been linked to potent HIV reverse transcriptase inhibitory activity, in some cases exceeding that of the standard drug atevirdine. researchgate.net

Antitubercular Activity: A 6-benzofurylpurine derivative, where the benzofuran substituent is directly connected to the C-6 position of the purine (B94841) ring, was found to be a highly potent inhibitor of Mycobacterium tuberculosis. nih.gov

Anti-osteoporosis Activity: As mentioned earlier, 6-methoxy benzofuran derivatives have shown promise in promoting bone formation, indicating their potential as anti-osteoporosis agents. nih.gov

Tubulin Polymerization Inhibition: A specific benzofuran derivative, 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), has been identified as a potent tubulin polymerization inhibitor with significant antiproliferative and tumor vascular disrupting properties. nih.govnih.gov

Enzyme Inhibition: Benzofuran derivatives have been investigated as inhibitors of various enzymes. For instance, certain derivatives have shown inhibitory activity against aromatase, a key enzyme in estrogen biosynthesis. nih.gov

The following table provides a summary of the effects of substitution patterns on various in vitro biological activities of benzofuran derivatives:

Biological Activity Key Substituent/Position Effect Reference
Cytotoxic6-Methoxy groupEnhanced activity nih.gov
4-Nitro/4-Bromo on phenylHigh potency nih.gov
3-BromomethylSignificant cytotoxicity nih.gov
Antimicrobial6-Hydroxyl groupEssential for activity nih.gov
C-2 phenyl/furan (B31954)/methoxyphenylGood activity nih.gov
Anti-HIVHydroxyl and Methoxy groupsPotent inhibition researchgate.net
Antitubercular6-BenzofurylpurineHighly potent inhibition nih.gov
Anti-osteoporosis6-Methoxy groupPromotes bone formation nih.gov
Tubulin Polymerization Inhibition7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)Potent inhibition nih.govnih.gov
Enzyme Inhibition (Aromatase)5,7-Dichloro substitutionPotent inhibition nih.gov

Conformational Analysis and Pharmacophore Development in Benzofuran-Based Research

Conformational analysis, the study of the three-dimensional arrangement of atoms in a molecule, is a critical aspect of drug design. For benzofuran derivatives, understanding the preferred conformation is essential for elucidating their interaction with biological targets and for developing pharmacophore models. A pharmacophore represents the essential spatial arrangement of features that a molecule must possess to exert a specific biological effect.

Studies have utilized techniques like the nuclear magnetic resonance (NMR) lanthanide-induced shift (LIS) method to investigate the conformation of benzofuran derivatives in solution. rsc.org For example, the conformational analysis of 2- and 3-(p-methoxybenzoyl)-benzo[b]furan revealed that in the 3-substituted derivative, the predominant conformation is of the X,O-trans type, with some distortion from planarity. rsc.org In these systems, the p-methoxyphenyl ring is typically twisted relative to the carbonyl plane. rsc.org

Pharmacophore modeling based on the structure-activity relationships of benzofuran derivatives has also been employed. For instance, a pharmacophore model for benzofuran/benzothiophene (B83047) biphenyl (B1667301) derivatives as protein tyrosine phosphatase 1B (PTPase-1B) inhibitors suggested that the benzofuran or benzothiophene ring should be directly attached to a biphenyl system, which in turn should have a phenyl moiety attached to it. nih.gov

In the development of tubulin polymerization inhibitors, the presence of a hydrogen bond donor (hydroxyl group) at the C-7 position of the benzofuran ring contributes to the pharmacophore's interactions. nih.gov Furthermore, a substituent at the C-2 position helps maintain a conformational bias, ensuring the compound remains in the active cis-conformation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Benzofuran Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable tools for predicting the activity of new, unsynthesized compounds, thereby guiding the design and optimization of drug candidates.

Several QSAR studies have been conducted on benzofuran derivatives to understand the structural requirements for various biological activities. These studies typically involve calculating a large number of molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties. Statistical methods like multiple linear regression (MLR) are then used to build a model that correlates a subset of these descriptors with the observed biological activity. mdpi.comresearchgate.net

For example, a 2D-QSAR model was developed for a series of benzofuran-based vasodilators. mdpi.com The model, which showed good statistical significance, can be used to predict the vasodilatory activity of new analogs. mdpi.com Another QSAR study on benzofuran biphenyl derivatives as PTPase-1B inhibitors revealed that molar refractivity and hydrophobic substituents at specific positions were significant descriptors for activity. nih.gov The resulting QSAR equation provided a mathematical tool for designing more potent inhibitors. nih.gov

More recently, 3D-QSAR analyses have also been applied to benzofuran derivatives. For instance, a 3D-QSAR investigation of novel benzofuran-based acetylcholinesterase inhibitors highlighted the importance of an alkyl group at specific positions on the phenyl moiety for activity. nih.gov Similarly, QSAR models have been developed to predict the inhibitory activity of benzofuranene cyanide derivatives against Staphylococcus aureus Sortase A, providing insights for the development of new antibacterial drugs. nih.gov

These QSAR studies demonstrate the power of computational approaches in rational drug design, allowing for the efficient screening of virtual libraries and the prioritization of compounds for synthesis and biological testing.

Mechanistic Investigations into the Biological Activity of 6 Methoxy 4 Methyl 1 Benzofuran Derivatives in Vitro Studies

Molecular Target Identification and Validation

In vitro studies have been instrumental in identifying and validating the specific molecular targets of 6-methoxy-4-methyl-1-benzofuran derivatives. These investigations have revealed that the biological effects of these compounds are often mediated through direct interactions with key cellular components like enzymes, proteins, and nucleic acids.

A notable molecular target for some benzofuran (B130515) derivatives is tubulin . nih.gov Microtubules, which are dynamic polymers of tubulin, are crucial for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. nih.gov Certain halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have been shown to inhibit tubulin polymerization in vitro. nih.gov This disruption of microtubule dynamics can lead to cell cycle arrest and ultimately, apoptosis, highlighting its potential as an anticancer mechanism. nih.gov

Another significant molecular target is the urokinase-type plasminogen activator (uPA) system, which is implicated in cancer invasion and metastasis. nih.gov Amiloride (B1667095), a potassium channel blocker, is known to inhibit uPA at high doses. nih.gov Research into amiloride-benzofuran derivatives has shown that the addition of a benzofuran group to 6-HMA (a hexamethylene amiloride derivative) results in a compound with increased potency and cytotoxicity. nih.gov Specifically, the introduction of a fluorine atom at position 4 of the 2-benzofuranyl group led to a twofold increase in inhibitory activity against uPA. nih.gov

Furthermore, some benzofuran derivatives have been identified as inhibitors of Pin1 (peptidyl-prolyl cis-trans isomerase NIMA-interacting 1) , an enzyme that plays an oncogenic role in several human cancers. semanticscholar.org In particular, 4,6-di(benzyloxy)-3-phenylbenzofuran demonstrated excellent selectivity for Pin1. semanticscholar.org

The interaction of benzofuran derivatives with various other biomolecules has also been noted. The core benzofuran structure is capable of interacting with different biological targets, and the presence of specific functional groups, such as a hydroxyl group, can enhance this reactivity through the formation of hydrogen bonds with proteins and enzymes.

Biochemical Pathway Modulation by Benzofuran Compounds in Cellular Systems

The interaction of this compound derivatives with their molecular targets can trigger a cascade of events, leading to the modulation of various biochemical pathways within cellular systems.

One of the key pathways affected is the p53-dependent pathway . A novel synthetic derivative of benzofuran lignan (B3055560) has been shown to induce G2/M cell cycle arrest and apoptosis in a p53-dependent manner in Jurkat T lymphocytes. nih.gov This compound was also found to interact with the Sp1 transcription factor, leading to a decrease in MDM2 expression and subsequent stabilization of p53. nih.gov

The NF-κB (nuclear factor κB) signaling pathway is another important target. The same benzofuran lignan derivative was observed to inhibit endotoxin-induced NF-κB activation in both p53-positive and p53-negative cells. nih.gov This suggests a p53-independent mechanism of action also exists for this compound. nih.gov

Furthermore, benzofuran derivatives can modulate pathways related to oxidative stress . nih.gov Depending on the specific derivative and the cellular context, these compounds can act as either antioxidants, protecting cells from damage induced by reactive oxygen species (ROS), or as pro-oxidants, increasing oxidative stress and leading to cell death. nih.gov For instance, some novel benzofuran-2-carboxamide (B1298429) derivatives have demonstrated neuroprotective and antioxidant activity, while another derivative, Moracin N, was found to increase oxidative stress in lung cancer cell lines. nih.gov

The melanocortin 1 receptor (MC1R) signaling pathway has also been implicated in the activity of certain compounds. nih.govnih.gov Agonism of MC1R can trigger the expression of microphthalmia-associated transcription factor (MITF) in a cAMP-dependent manner. nih.gov This, in turn, can repress the expression of interferon regulatory factor 4, a key transcription factor in B-cell development, leading to suppressed plasma cell differentiation and IgG production. nih.gov

Finally, some benzofuran derivatives have been designed as inhibitors of the mTOR signaling pathway , which is often dysregulated in cancer. researchgate.net

Cellular Mechanisms of Action

The modulation of biochemical pathways by this compound derivatives manifests in a variety of cellular mechanisms of action. These mechanisms are the direct cause of the observed biological effects of these compounds in in vitro systems.

Induction of Apoptosis: A primary mechanism of action for many anticancer benzofuran derivatives is the induction of apoptosis, or programmed cell death. This can occur through both caspase-dependent and caspase-independent pathways. For example, a halogen derivative of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate was found to significantly increase the activity of caspases 3/7 in HepG2 and A549 cancer cell lines, indicating caspase-dependent apoptosis. nih.gov It is believed that these derivatives can activate both the receptor-mediated and mitochondrial apoptotic pathways. nih.gov

Enzyme Inhibition: As discussed in the molecular targets section, benzofuran derivatives can directly inhibit the activity of specific enzymes. This includes the inhibition of tubulin polymerization, uPA, and Pin1. nih.govnih.govsemanticscholar.org Some derivatives have also been shown to inhibit enzymes involved in nucleic acid biosynthesis.

Free Radical Scavenging: Certain benzofuran derivatives exhibit antioxidant properties by acting as free radical scavengers. ontosight.airesearchgate.net This activity is crucial in protecting cells from oxidative stress, which is implicated in a variety of diseases. ontosight.ai The hydroxyl group present in some derivatives is thought to play a key role in this antioxidant capacity.

Modulation of Cell Signaling: Benzofuran derivatives can modulate various cell signaling pathways, as detailed in the previous section. This includes the p53, NF-κB, and mTOR pathways. nih.govresearchgate.net By interfering with these signaling cascades, these compounds can influence a wide range of cellular processes, including cell growth, proliferation, and survival.

Anti-inflammatory Activity: Several benzofuran derivatives have demonstrated anti-inflammatory properties in vitro. ontosight.airesearchgate.netrsc.org For instance, a novel synthetic aurone (B1235358) derivative, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one (AU-23), was shown to downregulate the expression of pro-inflammatory cytokines and mediators in LPS-stimulated RAW 264.7 cells. ijper.org

Investigation of Selectivity Profiles in Defined Biological Systems

A crucial aspect of in vitro studies is the investigation of the selectivity profiles of this compound derivatives. This involves assessing their differential activity across various cell lines, which can provide insights into their potential therapeutic window and target specificity.

Research has shown that the cytotoxic effects of some benzofuran derivatives are more pronounced in cancer cells compared to normal cells. For example, certain halogenated derivatives of benzofuran displayed significant cytotoxicity against selected cancer cell lines while showing no cytotoxicity towards normal HUVEC cells. nih.govnih.gov This suggests a degree of selectivity for cancer cells, which is a desirable characteristic for potential anticancer agents. nih.gov

The p53 status of a cell has also been shown to influence the activity of some benzofuran derivatives. A novel benzofuran lignan derivative exhibited differential behavior in cells with different p53 statuses, with a more pronounced G2/M arrest and apoptosis in p53-positive cells. nih.gov

Furthermore, the antimicrobial activity of some derivatives has been shown to be selective. The synthetic aurone derivative AU-23 selectively inhibited the growth of certain bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. ijper.org It also displayed effective antibiofilm activity against monomicrobial biofilms but not against polymicrobial biofilms. ijper.org

The inhibitory activity of benzofuran derivatives can also be selective for specific enzyme isoforms. For instance, a series of 2-phenylbenzofuran (B156813) derivatives were investigated for their inhibitory activity against monoamine oxidase (MAO) A and B, with some compounds showing selectivity for MAO-B. unica.it

Advanced Research Applications and Future Directions for 6 Methoxy 4 Methyl 1 Benzofuran Derivatives in Chemical Science

Design and Synthesis of Novel Benzofuran-Based Chemical Probes for Biological Research

The development of chemical probes is essential for visualizing and understanding complex biological processes. Benzofuran (B130515) derivatives, particularly those with specific substitutions like the 6-methoxy group, can be engineered into highly sensitive and selective fluorescent probes. These probes are designed to react with specific analytes in biological systems, resulting in a detectable change in their fluorescence properties.

A notable example is the development of 2-(4-N-maleimidophenyl)-6-methoxybenzofuran as a fluorogenic pre-column derivatizing agent for the high-performance liquid chromatographic (HPLC) analysis of aliphatic thiols. nih.gov This compound is intrinsically non-fluorescent but displays strong fluorescence upon reaction with the thiol group of molecules like cysteine and glutathione. nih.gov The reaction is rapid and highly selective for thiols over a broad pH range (7.1-8.8). nih.gov This high sensitivity, reaching the femtomole range, makes it an exceptional tool for quantifying endogenous thiols and sulfur-containing drugs in biological samples. nih.gov The synthesis of such probes involves conventional methods to create the maleimide (B117702) derivative from a common amine precursor, demonstrating a straightforward path to these valuable research tools. nih.gov

Table 1: Example of a Benzofuran-Based Chemical Probe

Probe Compound Target Analyte Mechanism Application

Exploration of Benzofuran Scaffolds in Target-Oriented Drug Discovery Programs

The benzofuran nucleus is a cornerstone in medicinal chemistry, with its derivatives showing a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties. nih.govnih.gov The substitution pattern on the benzofuran ring is critical in determining the biological activity and selectivity. nih.gov Specifically, the presence of a 6-methoxy group has been shown to be advantageous in several drug discovery campaigns.

In anticancer research, structure-activity relationship (SAR) studies have revealed that a 6-methoxy group on the benzofuran scaffold can significantly enhance inhibitory potency. For instance, in a series of 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivatives screened for antiproliferative activity against various cancer cell lines, the analogues containing a 6-methoxy group were substantially more potent than the unsubstituted compounds. nih.gov The 6-methoxybenzofuran (B1631075) derivative 50g showed the highest anti-proliferation potency against HCT-116, HeLa, HepG2, and A549 cells, with IC₅₀ values as low as 0.57 μM. nih.gov

Furthermore, in the development of treatments for senile osteoporosis (SOP), 6-methoxy benzofuran derivatives have emerged as promising osteogenesis-promoting agents. nih.gov Research demonstrated that these compounds can promote bone formation by upregulating Bone Morphogenetic Protein 2 (BMP-2). A lead compound, 125 , showed therapeutic effects in aged mouse models of SOP. Subsequent SAR studies led to the discovery of derivative I-9 , which exhibited even higher efficacy than the initial lead compound and the standard drug teriparatide in a zebrafish osteoporosis model. nih.gov

Table 2: Selected 6-Methoxybenzofuran Derivatives in Drug Discovery

Derivative Class Therapeutic Area Key Finding Reference
1-(Benzofuran-3-yl)-1H-1,2,3-triazoles Oncology The 6-methoxy group was essential for high antiproliferative activity against multiple cancer cell lines. nih.gov

Integration of Computational and Experimental Approaches in Benzofuran Research

The synergy between computational modeling and experimental synthesis is accelerating the discovery of novel benzofuran-based therapeutics. Computational techniques, such as molecular docking, allow researchers to predict how a molecule will bind to a biological target, guiding the design of more potent and selective inhibitors.

A prime example of this integrated approach is the design and synthesis of new benzofuran hybrids as dual inhibitors of Phosphatidylinositol-3-kinase (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key targets in oncology. nih.gov Computational studies using Molecular Operating Environment (MOE) software were employed to estimate the binding affinity and interaction modes of the designed compounds with the active sites of PI3K and VEGFR-2. nih.gov These in silico predictions guided the synthesis of a series of benzofuranyl thiosemicarbazone derivatives. Subsequent in vitro testing confirmed the computational findings, with compound 8 from the series showing potent dual inhibitory activity against PI3K and VEGFR-2 (IC₅₀ values of 2.21 nM and 68 nM, respectively) and strong anticancer activity against hepatocellular and cervical cancer cell lines. nih.gov This research underscores how computational prescreening can streamline the drug discovery process, saving time and resources by prioritizing the synthesis of the most promising candidates.

Emerging Methodologies in Benzofuran Chemistry and Chemical Biology

The synthesis of complex benzofuran derivatives is continually evolving, with new methodologies offering greater efficiency, control, and access to novel chemical space. numberanalytics.com Transition metal-catalyzed reactions have become a powerful tool for constructing and functionalizing the benzofuran core. numberanalytics.comacs.org Catalytic systems based on palladium, copper, nickel, and rhodium are now widely used for cross-coupling and cyclization reactions that form the benzofuran ring. acs.orgnih.gov For example, palladium-catalyzed Sonogashira coupling followed by intramolecular cyclization is a common and effective strategy. nih.gov

More recent innovations include:

C-H Activation: These reactions allow for the direct functionalization of the benzofuran ring's carbon-hydrogen bonds, avoiding the need for pre-functionalized starting materials and thus improving atom economy. numberanalytics.com

Nickel Catalysis: Nickel catalysts have been employed for intramolecular nucleophilic addition reactions to furnish benzofuran derivatives in high yields, providing a valuable alternative to more expensive palladium catalysts. nih.govorganic-chemistry.org

Photochemical Reactions: The use of light to drive reactions offers a unique pathway to functionalize benzofurans, enabling the synthesis of derivatives with complex ring systems that may be difficult to access through traditional thermal methods. numberanalytics.com

These emerging methodologies provide chemists with a versatile toolkit to create novel 6-Methoxy-4-methyl-1-benzofuran derivatives for various applications in chemical biology and materials science. numberanalytics.com

Multicomponent Reactions for Efficient Benzofuran Synthesis and Derivatization

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, represent a highly efficient strategy for synthesizing complex molecules like benzofuran derivatives. researchgate.netresearchgate.net MCRs are characterized by high atom economy, procedural simplicity, and the ability to rapidly generate libraries of structurally diverse compounds. researchgate.net

Several MCRs have been developed for the synthesis of the benzofuran scaffold. A common approach involves the copper-catalyzed three-component coupling of salicylaldehydes, amines, and alkynes. researchgate.net This process often proceeds through a domino sequence involving the formation of an iminium ion, a C-C bond formation, and a final O-annulation step to construct the furan (B31954) ring. researchgate.net These reactions can be performed under solvent-free conditions and allow for the creation of 2,3-disubstituted benzofurans in good to excellent yields. researchgate.net The versatility of MCRs allows for the introduction of various substituents, providing a direct route to functionalized benzofuran cores that can be further elaborated to yield specific targets like derivatives of this compound.

Q & A

Q. What synthetic methodologies are effective for preparing 6-Methoxy-4-methyl-1-benzofuran?

Answer: The synthesis typically involves multi-step protocols, including cyclization and functionalization. For example:

  • General Procedure C (as in ) uses benzyl ether intermediates subjected to acid catalysis to form the benzofuran core. Flash column chromatography (hexanes:EtOAc, 2:1) achieves purification, yielding ~85% product .
  • Substituted Benzofuranones () can be synthesized via condensation reactions between hydroxybenzofuran precursors and substituted aldehydes. Potassium carbonate in DMF facilitates benzylation, with purification via dichloromethane-methanol gradients .

Q. How can spectroscopic techniques characterize this compound?

Answer:

  • 1^1H-NMR and 13^{13}C-NMR (CD3_3CN): Key signals include methoxy groups (~δ 3.7–3.9 ppm) and aromatic protons (δ 6.7–7.5 ppm). Substituent positions are confirmed via coupling constants (e.g., J = 9.0 Hz for para-substituted aromatics) .
  • HRMS (ESI) : Accurate mass determination (e.g., [M + Na+^+] at m/z 575.2048) confirms molecular formula .
  • IR Spectroscopy : Absorptions at ~1604 cm1^{-1} (C=C stretching) and ~1250 cm1^{-1} (C-O of methoxy) validate structural motifs .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict electronic properties and reactivity?

Answer:

  • Hybrid Functionals (e.g., B3LYP in ) combine exact exchange and gradient corrections to model thermochemical properties. These methods predict bond dissociation energies and ionization potentials with <3 kcal/mol error .
  • Electron Density Analysis (): The Colle-Salvetti correlation-energy formula, modified for gradient expansions, calculates correlation energies within ~5% accuracy. This aids in understanding charge distribution in the benzofuran ring .

Q. How can researchers resolve contradictions in reaction yields across synthetic protocols?

Answer:

  • Optimization Variables : Compare protocols in (85% yield) vs. (58% yield). Key factors include:
    • Solvent Choice : Polar aprotic solvents (DMF) enhance nucleophilicity but may increase side reactions.
    • Catalyst Loading : Excess K2_2CO3_3 (3 eq. in ) may lead to hydrolysis, reducing yields.
    • Purification Methods : Gradient elution in chromatography () improves separation of methoxy-substituted isomers .

Q. What strategies ensure scalability while maintaining purity in benzofuran synthesis?

Answer:

  • Solid-Phase Extraction (SPE) (): HLB cartridges (60 mg, 3 cc) preconditioned with methanol effectively remove polar impurities from crude mixtures.
  • Deactivated Glassware : Silanization with 5% DMDCS minimizes analyte adsorption during large-scale reactions .
  • Crystallization : Slow cooling of dichloromethane-methanol solutions produces high-purity crystals (e.g., 153–155°C mp in ) .

Q. How do substituent positions influence benzofuran reactivity in medicinal chemistry?

Answer:

  • Methoxy Group Effects : Electron-donating methoxy groups at C6 () stabilize the benzofuran core via resonance, enhancing electrophilic substitution at C4.
  • Methyl Group Steric Effects : C4-methyl () reduces ring flexibility, potentially improving binding affinity in receptor studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.